3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
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Overview
Description
3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an ethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino acids or β-lactams. For instance, a β-amino acid can undergo cyclization under basic conditions to form the azetidine ring.
Introduction of the Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved by reacting the azetidine derivative with Fmoc chloride in the presence of a base like triethylamine.
Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may act as an inhibitor or modulator of specific enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization or conjugation with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
- 3-Propyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
- 3-Benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid offers a unique combination of structural features that can influence its reactivity and interactions with biological targets. The ethyl group provides a specific steric and electronic environment that can affect the compound’s behavior in chemical reactions and biological systems.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-21(19(23)24)12-22(13-21)20(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIQHFBLONRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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